N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide
CAS No.: 868977-76-8
Cat. No.: VC11884412
Molecular Formula: C14H19N3O
Molecular Weight: 245.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868977-76-8 |
|---|---|
| Molecular Formula | C14H19N3O |
| Molecular Weight | 245.32 g/mol |
| IUPAC Name | N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]butanamide |
| Standard InChI | InChI=1S/C14H19N3O/c1-3-4-14(18)15-7-5-12-10-17-8-6-11(2)9-13(17)16-12/h6,8-10H,3-5,7H2,1-2H3,(H,15,18) |
| Standard InChI Key | LXYXPJJCKXLGAS-UHFFFAOYSA-N |
| SMILES | CCCC(=O)NCCC1=CN2C=CC(=CC2=N1)C |
| Canonical SMILES | CCCC(=O)NCCC1=CN2C=CC(=CC2=N1)C |
Introduction
Synthesis Methods
The synthesis of N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide likely involves multiple steps, starting with the preparation of the imidazopyridine core. This can be achieved through condensation reactions involving appropriate aldehydes and amines. The subsequent attachment of the ethyl chain and butanamide group would typically involve nucleophilic substitution or amidation reactions.
Synthesis Steps:
-
Preparation of Imidazopyridine Core: This involves the reaction of a suitable aldehyde with an amine in the presence of a catalyst.
-
Attachment of Ethyl Chain: This could be achieved through a nucleophilic substitution reaction.
-
Amidation: The final step involves reacting the intermediate with butanoyl chloride or a similar reagent to form the butanamide group.
Biological and Chemical Applications
While specific applications of N-(2-{7-methylimidazo[1,2-a]pyridin-2-yl}ethyl)butanamide are not well-documented, compounds with similar structures have shown potential in various fields:
-
Pharmaceuticals: Imidazopyridine derivatives are known for their biological activities, including anti-inflammatory and antimicrobial properties.
-
Materials Science: These compounds can be used in the development of new materials with specific optical or electrical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume